Cathode Current Efficiency
Under optimized conditions (AgNO₃ 45 g/L, succinimide 80 g/L, DMH 15 g/L, KOH 40 g/L, pH 9.0–9.5, 20–30 °C, 0.35–0.45 A/dm²), the succinimide-based bath achieves a cathode current efficiency of 99.2% [1][2]. This is quantitatively comparable to high-performance cyanide silver baths, which typically operate in the 95–100% range under optimal conditions [3], but is achieved without the toxicological burden of cyanide. In contrast, thiosulfate-based non-cyanide baths frequently exhibit lower and less stable current efficiency due to competing side reactions [3].
| Evidence Dimension | Cathode current efficiency |
|---|---|
| Target Compound Data | 99.2% (succinimide-based non-cyanide bath, AgNO₃ 45 g/L, succinimide 80 g/L, pH 9.0–9.5, 0.35–0.45 A/dm²) |
| Comparator Or Baseline | Cyanide silver baths: ~95–100% (typical industrial range); Thiosulfate non-cyanide baths: generally lower and less stable (exact values bath-dependent) |
| Quantified Difference | Succinimide-based bath matches the upper range of cyanide bath efficiency (99.2% vs. 95–100%) while eliminating cyanide toxicity |
| Conditions | Bath: AgNO₃ 45 g/L, succinimide 80 g/L, DMH 15 g/L, KOH 40 g/L, pH 9.0–9.5, 20–30 °C, current density 0.35–0.45 A/dm², plating time 30 min on brass substrate |
Why This Matters
Procurement decisions for high-throughput industrial silver plating lines depend on current efficiency because it directly governs energy consumption per unit mass of silver deposited and production throughput; a 99.2% figure means the succinimide system imposes no efficiency penalty relative to cyanide while eliminating HCN exposure risk.
- [1] Bi, C.; Liu, D.-F.; Zeng, Q.-Y. Optimization of Cyanide-Free Silver Electroplating in a Succinimide Bath (丁二酰亚胺体系无氰镀银工艺的优化). Electroplating & Finishing (电镀与涂饰), 2016, 35(3), 116–121. View Source
- [2] Bi, C.; Liu, D.-F.; Zeng, Q.-Y. 丁二酰亚胺体系无氰镀银工艺的优化. 电镀与涂饰, 2016, 35(3). Full text reproduction. View Source
- [3] The Effect of Current Efficiency on Electroplating. Organotin.org, 2021. General reference for comparative current efficiency across plating types. View Source
